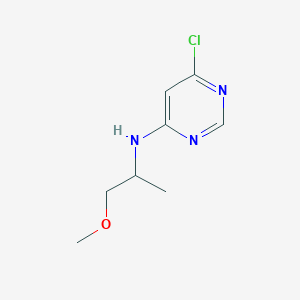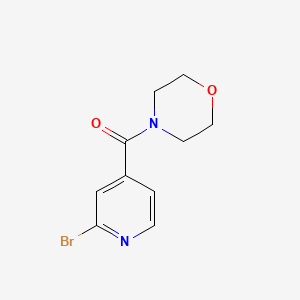
4,4,4-Trifluor-1-(thiophen-2-yl)butan-2-amin
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is a chemical compound with the molecular formula C8H5F3O2S . It is also known as Thenoyltrifluoroacetone . It is used pharmacologically as a chelating agent .
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The product of this reaction then undergoes cyclocondensation with hydroxylamine hydrochloride .Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is characterized by slightly distorted octahedral NiO6 polyhedra . Intermolecular hydrogen bonds and short interactions lead to the formation of supramolecular ring motifs, which play a major role in the molecular stability .Chemical Reactions Analysis
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is known to undergo reactions with hydroxylamine and hydrazine . It also partially inhibits the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria .Physical and Chemical Properties Analysis
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is a fine, slightly yellow crystal . It has a melting point of 40 to 44 °C and a boiling point of 96 to 98 °C . Its molar mass is 222.18 g/mol .Wissenschaftliche Forschungsanwendungen
Uranium(VI)-Ionen-Abscheidung
Die Verbindung wurde erfolgreich in eine Kieselgelmatrix eingeschlossen, was zu einem Verbundwerkstoff der allgemeinen Formel SG-TTA führte . Dieser Verbundwerkstoff hat eine starke Tendenz gezeigt, Uran(VI)-Ionenarten zu entfernen und zu binden . Die maximale Beladung von Uran(VI)-Ionen in SG-TTA beträgt unter bestimmten experimentellen Bedingungen 98% . Diese Anwendung ist besonders nützlich für die Behandlung von Wasserressourcen, die durch industrielle Aktivitäten verschmutzt sind .
Synthese von Celecoxib-Zwischenprodukten
4,4,4-Trifluor-1-(thiophen-2-yl)butan-2-amin kann bei der Synthese von Celecoxib verwendet werden, einem nichtsteroidalen Antirheumatikum . Celecoxib wird zur Behandlung von Symptomen der Arthrose und rheumatoider Arthritis eingesetzt . Die Verbindung kann kostengünstig hergestellt werden, was sie für die kommerzielle Produktion geeignet macht .
Halbleiter-Zwischenprodukt
Die Verbindung ist ein wichtiges fluoriertes organisches Zwischenprodukt, das im Halbleiterbereich weit verbreitet ist . Es wird hauptsächlich zur Synthese von TCNQ-Derivaten verwendet , die für die Herstellung verschiedener Halbleiterbauelemente unerlässlich sind.
Flüssigkristall-Zwischenprodukt
Neben seiner Verwendung in Halbleitern wird this compound auch im Bereich der Flüssigkristalle eingesetzt . Seine einzigartigen Eigenschaften machen es zu einem wertvollen Zwischenprodukt bei der Synthese bestimmter Arten von Flüssigkristallen.
Pharmazeutische Anwendungen
Aufgrund seiner Rolle bei der Synthese von Celecoxib hat die Verbindung wichtige Anwendungen in der pharmazeutischen Industrie . Es kann möglicherweise auch bei der Synthese anderer pharmazeutischer Verbindungen verwendet werden.
Umweltreinigung
Die Fähigkeit der Verbindung, Uran(VI)-Ionenarten zu binden, macht sie nützlich für die Umweltreinigung . Sie kann zur Behandlung von mit Uran kontaminierten Wasserressourcen eingesetzt werden und so zum Schutz der menschlichen Gesundheit und der Umwelt beitragen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-thiophen-2-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NS/c9-8(10,11)5-6(12)4-7-2-1-3-13-7/h1-3,6H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZTWFLPZOPYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(2-Methylpropoxy)phenyl]propan-2-one](/img/structure/B1467868.png)
![2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1467869.png)

![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)

![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)

![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)

